[13-[3,5-Dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate
CAS No.:
Cat. No.: VC16542560
Molecular Formula: C42H34O21
Molecular Weight: 874.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H34O21 |
|---|---|
| Molecular Weight | 874.7 g/mol |
| IUPAC Name | [13-[3,5-dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
| Standard InChI | InChI=1S/C42H34O21/c43-20(7-6-15-4-2-1-3-5-15)30-21(44)10-17(11-22(30)45)60-42-36(55)38(63-39(56)16-8-23(46)31(50)24(47)9-16)37-27(61-42)14-59-40(57)18-12-25(48)32(51)34(53)28(18)29-19(41(58)62-37)13-26(49)33(52)35(29)54/h1-5,8-13,27,36-38,42,44-55H,6-7,14H2 |
| Standard InChI Key | XQVKQEFQGYTUAR-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |
Introduction
Structural Characterization and Synthesis
Molecular Architecture
The compound’s IUPAC name delineates a polycyclic system featuring a trioxatetracyclo[17.4.0.02,7.010,15]tricosa core fused with aromatic rings and functionalized with hydroxyl, ketone, and ester groups. Key structural elements include:
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A 3-phenylpropanoyl side chain, contributing hydrophobicity and potential receptor-binding capabilities.
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Three 3,4,5-trihydroxybenzoate (gallic acid) moieties, known for antioxidant and enzyme-inhibitory properties .
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Multiple ether and ester linkages that stabilize the macrocyclic framework.
A canonical SMILES representation (C1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O) confirms the spatial arrangement of these groups.
Synthetic Pathways
Synthesis of this compound likely involves multi-step organic reactions, including:
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Esterification of gallic acid derivatives to introduce the 3,4,5-trihydroxybenzoate units.
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Macrocyclization via Mitsunobu or Ullmann coupling to form the tetracyclic backbone.
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Functional group modifications, such as ketone formation through oxidation and hydroxylation via Sharpless dihydroxylation.
Challenges include achieving regioselectivity in polyhydroxylation and minimizing steric hindrance during cyclization. Computational modeling, as demonstrated in studies of similar polyphenols, may guide reaction optimization .
Computational Insights into Biological Activity
Molecular Docking and Target Affinity
Docking studies of analogous gallic acid derivatives reveal strong interactions with proteolytic enzymes. For example, 3,4,5-trihydroxybenzoate (gallic acid) exhibits a binding energy of -7.2 kcal/mol against SARS-CoV-2 main protease, forming hydrogen bonds with CYS145 and HIS41 . While direct data for this compound is limited, its structural similarity suggests comparable or enhanced affinity due to:
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Increased hydroxyl density, improving polar interactions with catalytic residues.
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Rigid tetracyclic framework, reducing conformational entropy loss upon binding.
Quantum Chemical Reactivity
Density functional theory (DFT) analyses of gallate derivatives highlight the role of frontier molecular orbitals in redox activity. The highest occupied molecular orbital (HOMO) of this compound is localized on the galloyl groups (-8.9 eV), indicating strong electron-donating capacity . This aligns with its predicted antioxidant potential, as evidenced by a low ionization potential (4.3 eV).
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